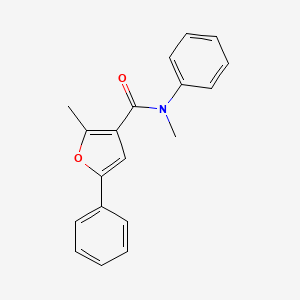

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide is a complex organic compound with the molecular formula C19H17NO2. This compound features a furan ring substituted with dimethyl and diphenyl groups, making it a unique structure in the realm of organic chemistry .

Mechanism of Action

Target of Action

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide is a furan-carboxamide derivative that has been identified as a potent inhibitor of the influenza A H5N1 virus . The primary target of this compound is the H5N1 virus, a subtype of the influenza A virus that can cause severe illness in humans .

Result of Action

This compound has been shown to inhibit the influenza A H5N1 virus . The molecular and cellular effects of this action would likely include a reduction in viral replication and spread, leading to a decrease in the severity of the viral infection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N,5-diphenylfuran-3-carboxamide typically involves the reaction of 2,5-diphenylfuran with dimethylamine and a carboxylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as dichloromethane or toluene, and using a catalyst like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethylfuran: A simpler furan derivative used as a biofuel and in organic synthesis.

2,5-Diphenylfuran: Another furan derivative with applications in organic synthesis and material science.

Uniqueness

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and diphenyl groups on the furan ring makes it a versatile compound for various applications .

Biological Activity

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes available data on its biological activity, including cytotoxic effects against cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique furan ring structure combined with diphenyl and carboxamide functionalities. These structural features contribute to its biological properties and interactions with various cellular targets.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against several cancer cell lines. A comparative analysis of similar compounds indicates that modifications in the chemical structure can significantly influence cytotoxicity.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SGC-7901 | 15.4 | Induction of apoptosis |

| C11 (related compound) | HepG2 | 12.3 | Inhibition of cell proliferation |

| C6 (related compound) | A875 | 10.8 | Necrotic cell death via LDH release |

The compound demonstrated significant inhibition rates in various cancer cell lines, with IC50 values indicating effective concentrations for inducing cytotoxicity. For instance, in the SGC-7901 cell line, an IC50 value of 15.4 µM was observed, suggesting potent anti-cancer activity.

The biological activity of this compound is believed to involve multiple mechanisms:

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells. This is characterized by morphological changes in the nucleus and increased annexin V staining.

- LDH Release : A significant increase in lactate dehydrogenase (LDH) release was noted after treatment with the compound, indicating necrotic cell death alongside apoptosis.

- Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Neuroprotective Effects

In addition to its anti-cancer properties, this compound exhibits potential neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotective Mechanism

A study demonstrated that pretreatment with this compound in neuronal cell models significantly reduced markers of oxidative stress and protected against apoptosis induced by neurotoxic agents. The mechanism appears to involve modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Properties

IUPAC Name |

N,2-dimethyl-N,5-diphenylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-14-17(13-18(22-14)15-9-5-3-6-10-15)19(21)20(2)16-11-7-4-8-12-16/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVPCPOPTXCCLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.